molecular formula C5HCl6N3O B14655213 4,6-bis(trichloromethyl)-1H-1,3,5-triazin-2-one CAS No. 46426-67-9

4,6-bis(trichloromethyl)-1H-1,3,5-triazin-2-one

Cat. No.: B14655213
CAS No.: 46426-67-9
M. Wt: 331.8 g/mol
InChI Key: YYBBCEVUANFEQR-UHFFFAOYSA-N
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Description

4,6-bis(trichloromethyl)-1H-1,3,5-triazin-2-one is a chemical compound known for its versatile applications, particularly in the field of photoinitiation. It is a derivative of triazine and is characterized by the presence of trichloromethyl groups at the 4 and 6 positions of the triazine ring. This compound is widely used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-bis(trichloromethyl)-1H-1,3,5-triazin-2-one typically involves the reaction of cyanuric chloride with chloroform in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atoms on the cyanuric chloride are replaced by trichloromethyl groups from chloroform .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The reaction mixture is typically heated to a specific temperature to ensure complete conversion of the reactants. The product is then purified through crystallization or distillation to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4,6-bis(trichloromethyl)-1H-1,3,5-triazin-2-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazine derivatives with different oxidation states, while substitution reactions can produce a variety of functionalized triazines .

Scientific Research Applications

4,6-bis(trichloromethyl)-1H-1,3,5-triazin-2-one has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4,6-bis(trichloromethyl)-1H-1,3,5-triazin-2-one primarily involves the generation of reactive species upon exposure to light. When irradiated with UV or visible light, the compound undergoes homolytic cleavage to produce trichloromethyl radicals. These radicals can initiate a variety of chemical reactions, including polymerization and cross-linking, by reacting with other molecules in the system .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine
  • 4,6-Bis(trichloromethyl)-2-pyrimidinamine
  • 2,4,6-Trichloro-1,3,5-triazine

Uniqueness

4,6-bis(trichloromethyl)-1H-1,3,5-triazin-2-one is unique due to its high efficiency as a photoinitiator and its ability to generate reactive trichloromethyl radicals upon light exposure. This makes it particularly valuable in applications requiring precise control over chemical reactions, such as in the production of advanced materials and coatings .

Properties

IUPAC Name

4,6-bis(trichloromethyl)-1H-1,3,5-triazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HCl6N3O/c6-4(7,8)1-12-2(5(9,10)11)14-3(15)13-1/h(H,12,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYBBCEVUANFEQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=NC(=O)N1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl6N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30275340
Record name AC1L1U1C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30275340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46426-67-9
Record name AC1L1U1C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30275340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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